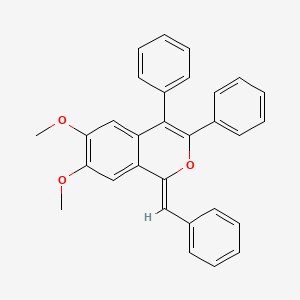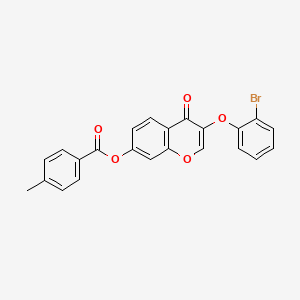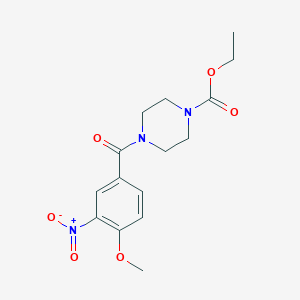
(1Z)-1-benzylidene-6,7-dimethoxy-3,4-diphenyl-1H-isochromene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1Z)-6,7-DIMETHOXY-3,4-DIPHENYL-1-(PHENYLMETHYLIDENE)-1H-ISOCHROMENE is a complex organic compound characterized by its unique structure, which includes methoxy groups, diphenyl groups, and an isochromene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-6,7-DIMETHOXY-3,4-DIPHENYL-1-(PHENYLMETHYLIDENE)-1H-ISOCHROMENE typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with isochromene derivatives under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1Z)-6,7-DIMETHOXY-3,4-DIPHENYL-1-(PHENYLMETHYLIDENE)-1H-ISOCHROMENE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the methoxy and phenyl groups, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include ketones, alcohols, carboxylic acids, and substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1Z)-6,7-DIMETHOXY-3,4-DIPHENYL-1-(PHENYLMETHYLIDENE)-1H-ISOCHROMENE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, (1Z)-6,7-DIMETHOXY-3,4-DIPHENYL-1-(PHENYLMETHYLIDENE)-1H-ISOCHROMENE is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.
Mécanisme D'action
The mechanism of action of (1Z)-6,7-DIMETHOXY-3,4-DIPHENYL-1-(PHENYLMETHYLIDENE)-1H-ISOCHROMENE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, its interaction with kinases or other signaling proteins can influence cellular pathways involved in inflammation or cancer progression.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1Z)-6,7-DIMETHOXY-3,4-DIPHENYL-1-(PHENYLMETHYLIDENE)-1H-ISOCHROMENE: shares structural similarities with other isochromene derivatives and phenylmethylenes.
N’-[(1Z)-phenylmethylidene]-2-(1H-pyrrol-1-yl)benzohydrazide: Another compound with a phenylmethylidene group, used in similar research applications.
®-2,4-dinitro-N-[(1Z)-phenylmethylidene]benzene-1-sulfinamide: A related compound with different functional groups, studied for its unique chemical properties.
Uniqueness
The uniqueness of (1Z)-6,7-DIMETHOXY-3,4-DIPHENYL-1-(PHENYLMETHYLIDENE)-1H-ISOCHROMENE lies in its combination of methoxy, diphenyl, and isochromene moieties. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C30H24O3 |
|---|---|
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
(1Z)-1-benzylidene-6,7-dimethoxy-3,4-diphenylisochromene |
InChI |
InChI=1S/C30H24O3/c1-31-27-19-24-25(20-28(27)32-2)29(22-14-8-4-9-15-22)30(23-16-10-5-11-17-23)33-26(24)18-21-12-6-3-7-13-21/h3-20H,1-2H3/b26-18- |
Clé InChI |
JFRRQEQQRRZZLM-ITYLOYPMSA-N |
SMILES isomérique |
COC1=C(C=C2C(=C1)/C(=C/C3=CC=CC=C3)/OC(=C2C4=CC=CC=C4)C5=CC=CC=C5)OC |
SMILES canonique |
COC1=C(C=C2C(=C1)C(=CC3=CC=CC=C3)OC(=C2C4=CC=CC=C4)C5=CC=CC=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11677811.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11677817.png)

![2,4-Diiodo-6-[(E)-[(4-phenylpiperazin-1-YL)imino]methyl]phenol](/img/structure/B11677836.png)
![[3-Chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl][4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B11677837.png)
![3-(4-Nitrophenyl)-3-oxo-2-[(2E)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-ylidene]propanenitrile](/img/structure/B11677842.png)

![Ethyl 1-(4-bromophenyl)-5-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B11677854.png)
![N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B11677856.png)
![2-methyl-N'-[(E)-(4-propoxyphenyl)methylidene]furan-3-carbohydrazide](/img/structure/B11677860.png)
![N-(4-ethoxyphenyl)-4-methyl-N-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]benzamide](/img/structure/B11677865.png)
![2,6-dimethoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl acetate](/img/structure/B11677869.png)

